molecular formula C8H11ClN2O B1419450 4-(Methylamino)benzamide hydrochloride CAS No. 1193389-02-4

4-(Methylamino)benzamide hydrochloride

Cat. No. B1419450
CAS RN: 1193389-02-4
M. Wt: 186.64 g/mol
InChI Key: ZGUPXKGUXGXVDO-UHFFFAOYSA-N
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Description

4-(Methylamino)benzamide hydrochloride is a chemical compound with the CAS Number: 1193389-02-4 . It has a molecular weight of 186.64 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI Code is 1S/C8H10N2O.ClH/c1-10-7-4-2-6(3-5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 186.64 .

Scientific Research Applications

Crystallization and Structural Analysis

4-(Methylamino)benzamide hydrochloride is used in the crystallization and structural analysis of organic compounds. For instance, a cyclic hexamer of 4-(methylamino)benzoic acid was crystallized and analyzed, revealing a folded conformation with intermolecular CH/n contacts in the crystal structure (Azumaya et al., 2003). Additionally, the crystal structure of N-(4-methyl­benzyl)­benzamide, synthesized using this compound, was determined, showing an orthorhombic lattice and intermolecular hydrogen bonds and weak C—H⋯π interactions (Goel et al., 2017).

Chemical Synthesis and Catalysis

The compound plays a crucial role in chemical synthesis and catalysis. For instance, benzamide reacted with 4-methylstyrene, catalyzed by a mixture of PtCl(2)(H(2)C=CH(2)) and P(4-C(6)H(4)CF(3))(3), to isolate N-(1-p-tolylethyl)benzamide, showcasing its role in Markovnikov hydroamination with excellent regioselectivity (Qian & Widenhoefer, 2005).

Optical and Piezoelectric Applications

N-(4-methyl­benzyl)­benzamide, derived from this compound, shows potential as a multifunctional material for optical and piezoelectric applications. The compound's crystal structure, optical transmittance, band gap, UV cutoff wavelength, photoluminescence emission spectrum, dielectric properties, and mechanical strength were analyzed, indicating its suitability for multifunctional optical and piezoelectric crystals (Goel et al., 2017).

Drug Degradation Studies

This compound derivatives are used in drug degradation studies. The degradation of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide under hydrolysis conditions was studied to identify degradation products and determine the molecule's intrinsic stability, highlighting its importance in the drug development process (Santos et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation .

Mechanism of Action

Target of Action

4-(Methylamino)benzamide hydrochloride, a derivative of benzamidine, primarily targets several enzymes in the human body. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, and Enoyl-CoA delta isomerase 1, mitochondrial . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling.

Mode of Action

It is believed to interact with its targets, possibly through competitive inhibition, altering their normal function . This interaction can lead to changes in the biological processes these enzymes are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target enzymes. For instance, it may affect the coagulation pathway by inhibiting Kallikrein-1, or influence cellular signaling by inhibiting Casein kinase II subunit alpha . The downstream effects of these interactions can vary widely, depending on the specific pathway and the context in which the compound is used.

Pharmacokinetics

Like many small molecules, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific interactions with its target enzymes. By inhibiting these enzymes, it can alter their associated biological processes, potentially leading to therapeutic effects. For example, by inhibiting Kallikrein-1, it may help reduce inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target enzymes. Furthermore, individual factors such as a patient’s age, health status, and genetic makeup can also influence the compound’s efficacy and potential side effects .

properties

IUPAC Name

4-(methylamino)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-10-7-4-2-6(3-5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPXKGUXGXVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193389-02-4
Record name 4-(methylamino)benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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